N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring, a hydrazinecarbonyl group, and a phenylpropanamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced amide derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The hydrazinecarbonyl group may also play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxylphenyl)-1H-pyrazole-5-carbohydrazide
- N-({N’-[(3Z)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide
- (2E)-N-({N’-[(3Z)-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide
Uniqueness
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H18N4O3/c24-16(11-10-13-6-2-1-3-7-13)20-12-17(25)22-23-18-14-8-4-5-9-15(14)21-19(18)26/h1-9,21,26H,10-12H2,(H,20,24) |
InChI Key |
DMJGYYUEJMIKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.